molecular formula C18H15NO3S B2584615 Ethyl 2-benzamido-1-benzothiophene-3-carboxylate CAS No. 355001-75-1

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate

Cat. No. B2584615
CAS RN: 355001-75-1
M. Wt: 325.38
InChI Key: TVHMRVBYVBVMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate is a synthetic compound used in scientific experiments. It has a molecular formula of C18H15NO3S and a molecular weight of 325.38 .

Scientific Research Applications

Apoptosis-Inducing Agents for Breast Cancer

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate has been studied for its potential as an apoptosis-inducing agent in breast cancer treatment . The compound was synthesized and evaluated for its in vitro and in vivo activity. The results showed that it induces apoptosis in MCF-7 cells, a type of breast cancer cell, with a significant reduction in cell viability .

Synthesis of Benzo[b]thiophenes

The compound has been used in the one-step synthesis of benzo[b]thiophenes . This process involves an aryne reaction with alkynyl sulfides, resulting in a wide range of 3-substituted benzothiophenes . This method has been praised for its good functional group tolerance and versatile C2 functionalizations .

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate has been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . This application takes advantage of the compound’s unique electronic properties .

High-Mobility OFET Devices

The compound is a promising molecule for high-mobility organic field-effect transistor (OFET) devices . Its unique structure and electronic properties make it suitable for use in these devices .

Multisubstituted Benzothiophenes Synthesis

The compound has been used in the synthesis of multisubstituted benzothiophenes . These compounds have applications in various research fields, including pharmaceutical sciences and materials chemistry .

Anticancer Therapeutics Development

The compound has been assessed for its cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines . Some of the synthesized compounds showed interesting antiproliferative potential, indicating their potential use in anticancer therapeutics development .

properties

IUPAC Name

ethyl 2-benzamido-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-13-10-6-7-11-14(13)23-17(15)19-16(20)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHMRVBYVBVMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzamido-1-benzothiophene-3-carboxylate

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